molecular formula C12H12BrNO3 B5747997 5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5747997
M. Wt: 298.13 g/mol
InChI Key: YDDRNPDTAVHEOR-UHFFFAOYSA-N
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Description

5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 5’ position and a methyl group at the 1’ position of the spiro[1,3-dioxane-2,3’-indole] core. The presence of the spiro linkage imparts significant rigidity to the molecule, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRNPDTAVHEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5’ position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Spirocyclization: The brominated indole undergoes a spirocyclization reaction with a 1,3-dioxane derivative under basic conditions to form the spirocyclic structure.

    Methylation: Finally, the compound is methylated at the 1’ position using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole core can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5’-substituted derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with a chlorine atom instead of bromine.

    5’-fluoro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with a fluorine atom instead of bromine.

    5’-iodo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interaction with molecular targets and its overall stability.

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